(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one
Overview
Description
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C26H25FN4O3S and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one is 492.16314001 g/mol and the complexity rating of the compound is 825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structures incorporating elements such as thiazoles, pyrazoles, and morpholine rings have been synthesized and structurally characterized for their potential in various scientific fields. For instance, the synthesis of isostructural thiazoles with distinct substituents demonstrates the flexibility and interest in these scaffolds for creating materials with specific characteristics, potentially useful in materials science and catalysis research (Kariuki et al., 2021).
Antimicrobial and Antifungal Activity
Derivatives similar in structure have been investigated for their antimicrobial and antifungal properties. The synthesis of novel Schiff bases and their evaluation for antimicrobial activity show the potential of such compounds in the development of new therapeutic agents (Puthran et al., 2019). This area of research is crucial for discovering new compounds that can combat resistant strains of bacteria and fungi.
Photophysical and Photochemical Properties
The study of compounds with complex structures involving pyrazole and thiazole units also extends to their photophysical and photochemical properties. Research in this area can provide insights into the development of new dyes, fluorescent markers, and sensors, which are valuable tools in biochemistry, diagnostics, and materials science (Rihn et al., 2012).
Catalysis and Chemical Synthesis
Compounds with morpholine and thiazole components have applications in catalysis and chemical synthesis, serving as ligands or catalysts in the formation of complex products. Their structural diversity allows for the design of catalysts with specific reactivity and selectivity, useful in organic synthesis and industrial processes (Budzisz et al., 2004).
Properties
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c1-16-13-30(14-17(2)34-16)26-28-25(32)23(35-26)12-19-15-31(20-7-5-4-6-8-20)29-24(19)18-9-10-22(33-3)21(27)11-18/h4-12,15-17H,13-14H2,1-3H3/b23-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYKVBKYECIZQZ-FMCGGJTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)F)C5=CC=CC=C5)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)F)C5=CC=CC=C5)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624724-65-8 | |
Record name | (5Z)-2-(2,6-DIMETHYL-4-MORPHOLINYL)-5-{[3-(3-FLUORO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-1,3-THIAZOL-4(5H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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